Methyl 7-chlorothieno[3,2-B]pyridine-6-carboxylate
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Overview
Description
Methyl 7-chlorothieno[3,2-B]pyridine-6-carboxylate is a chemical compound with the molecular formula C9H6ClNO2S It is characterized by a thieno[3,2-B]pyridine core structure, which is a fused bicyclic ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chlorothieno[3,2-B]pyridine-6-carboxylate typically involves the following steps:
Formation of the Thieno[3,2-B]pyridine Core: This step involves the cyclization of appropriate precursors to form the thieno[3,2-B]pyridine ring system. Commonly used reagents include sulfur-containing compounds and nitrogen-containing heterocycles.
Esterification: The final step involves the esterification of the carboxylic acid group at the 6-position to form the methyl ester. This is typically carried out using methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chlorothieno[3,2-B]pyridine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, ammonia, or thiourea are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are applied.
Major Products Formed
Substitution: Formation of various substituted thieno[3,2-B]pyridine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Hydrolysis: Formation of 7-chlorothieno[3,2-B]pyridine-6-carboxylic acid.
Scientific Research Applications
Methyl 7-chlorothieno[3,2-B]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 7-chlorothieno[3,2-B]pyridine-6-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Methyl 7-chlorothieno[3,2-B]pyridine-6-carboxylate can be compared with other similar compounds such as:
Methyl 7-chlorothieno[3,2-B]pyridine-2-carboxylate: Similar structure but with the carboxylate group at the 2-position.
Methyl 7-chlorothieno[3,2-C]pyridine-6-carboxylate: Similar structure but with a different ring fusion pattern.
Methyl 7-chlorothieno[2,3-B]pyridine-6-carboxylate: Similar structure but with a different position of the nitrogen atom in the ring.
Properties
IUPAC Name |
methyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c1-13-9(12)5-4-11-6-2-3-14-8(6)7(5)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAAPCRARDHOKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C=CSC2=C1Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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